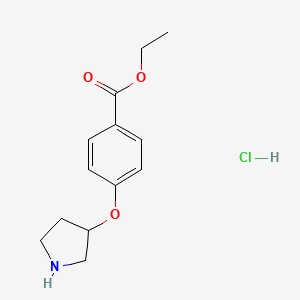
(2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
The asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives using cationic rhodium complexes, including ligands related to the (2S,4S)-4-(2-Bromo-4-methoxyphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, demonstrates the compound's utility in producing enantiomerically pure substances (Takahashi & Achiwa, 1989). This process highlights its importance in asymmetric synthesis, enabling the creation of compounds with specific chiral configurations which are critical in drug development and various biochemical applications.
Structural Analysis
The structural analysis of related pyrrolidine derivatives, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, underscores the compound's relevance in studying molecular conformations and interactions (Yuan et al., 2010). These studies are pivotal for understanding how molecular structure affects the properties and reactivity of chemical substances.
Development of New Synthetic Methods
The synthesis of enantiomerically pure compounds, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, from L-aspartic acid beta-tert-butyl ester, showcases innovative approaches to creating valuable chiral molecules for pharmaceuticals and materials science (Xue et al., 2002). This methodological advancement contributes to the efficiency and specificity of chemical synthesis, crucial for the development of novel drugs and materials with tailored properties.
Catalytic Applications
Research into platinum-catalyzed asymmetric hydroformylation of olefins using ligands derived from this compound highlights the compound's utility in catalysis (Stille et al., 1991). These catalytic processes are fundamental in creating a wide array of industrial chemicals, pharmaceuticals, and polymers, emphasizing the compound's versatility and importance in chemical manufacturing.
Eigenschaften
IUPAC Name |
(2S,4S)-4-(2-bromo-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXPIFCCHJFHZ-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
